N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a synthetic organic compound that features both imidazole and pyrazolopyrimidine moieties. These structural components are known for their significant roles in medicinal chemistry, particularly in the development of pharmaceuticals due to their biological activity.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions and changes resulting from this compound would depend on the specific target it interacts with.
Biochemical Pathways
Given the wide range of activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Imidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is not well established. Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazole derivatives have been used in the synthesis of pH-sensitive polyaspartamide derivatives and pH-sensitive amphiphilic polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions:
Formation of the Imidazole Derivative: The initial step involves the preparation of 3-(1H-imidazol-1-yl)propylamine. This can be achieved through the alkylation of imidazole with 3-chloropropylamine under basic conditions.
Synthesis of Pyrazolopyrimidine Core: The pyrazolopyrimidine core is synthesized separately, often starting from commercially available pyrazole and pyrimidine derivatives. A common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Coupling Reaction: The final step is the coupling of the imidazole derivative with the pyrazolopyrimidine core. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolopyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the imidazole and pyrazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a therapeutic agent. The imidazole and pyrazolopyrimidine rings are known to interact with various biological targets, making this compound a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts or polymers with enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: can be compared with other imidazole and pyrazolopyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to interact with a broader range of biological targets compared to its individual components. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7/c1(4-18-5-3-12-8-18)2-13-10-9-6-16-17-11(9)15-7-14-10/h3,5-8H,1-2,4H2,(H2,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFFHTSSDRSFRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=NC=NC3=C2C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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